N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S.C2H2O4/c1-25-14-5-4-12(19)7-13(14)20-16(24)10-23-8-11(9-23)18-21-17(22-26-18)15-3-2-6-27-15;3-1(4)2(5)6/h2-7,11H,8-10H2,1H3,(H,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSWGOVZURGJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention for its potential biological activity. This compound features a unique structural arrangement incorporating a chloro-methoxyphenyl group, an azetidine moiety, and a thiophene ring, which may contribute to its pharmacological properties.
Biological Activities
Recent studies have highlighted the biological activities associated with compounds containing the 1,2,4-oxadiazole unit. These compounds have demonstrated a wide range of activities, including:
- Anticancer Activity : Compounds with 1,2,4-oxadiazole structures have shown significant inhibitory effects against various cancer cell lines. For instance, derivatives exhibit IC₅₀ values in the micromolar range against human colon adenocarcinoma and other cancer types .
- Anti-inflammatory and Antimicrobial Effects : The presence of thiophene and oxadiazole rings has been linked to anti-inflammatory and antimicrobial properties. Research indicates that these compounds can inhibit specific enzymes involved in inflammation and microbial growth .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of oxadiazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with promising IC₅₀ values comparable to established anticancer agents .
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory activity of related compounds. The findings suggested that derivatives with thiophene and oxadiazole groups significantly reduced pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibitory effects on multiple cancer cell lines | |
| Anti-inflammatory | Reduced cytokine production | |
| Antimicrobial | Inhibition of microbial growth |
Table 2: Structure Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| Chloro-methoxyphenyl group | Enhances anticancer activity |
| Thiophene ring | Contributes to anti-inflammatory effects |
| Oxadiazole unit | Broad spectrum biological activity |
Preparation Methods
Synthesis of 3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-amine
Reagents :
- Thiophene-2-carbonitrile (1.0 eq)
- Hydroxylamine hydrochloride (1.5 eq)
- Sodium hydroxide (1.2 eq)
- Ethanol/water (5:1 v/v)
Procedure :
- Reflux thiophene-2-carbonitrile with hydroxylamine hydrochloride and NaOH in ethanol/water at 80°C for 4 hr.
- Concentrate under reduced pressure, extract with ethyl acetate, and evaporate to yield the amidoxime intermediate.
Mechanism :
$$
\ce{NC-C4H3S + NH2OH ->[NaOH][EtOH/H2O] H2N-O-C(=N-OH)-C4H3S}
$$
Characterization :
Formation of Azetidin-3-yl-oxadiazole Core
Reagents :
- 3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-amine (1.0 eq)
- Chloroacetyl chloride (1.2 eq)
- Triethylamine (2.0 eq)
- Toluene (anhydrous)
Procedure :
- Add chloroacetyl chloride dropwise to the amidoxime in toluene at 0°C under N2.
- Stir at 110°C for 8 hr to induce cyclization.
- Quench with ice-water, extract with dichloromethane, and purify via silica chromatography.
Mechanism :
$$
\ce{H2N-O-C(=N-OH)-C4H3S + ClCH2COCl ->[Et3N] Azetidin-3-yl-oxadiazole}
$$
Optimization :
- Temperature : 110°C maximizes ring closure while minimizing decomposition.
- Solvent : Toluene enhances reaction rate vs. acetonitrile (krel = 3.2).
Characterization :
Coupling with N-(5-Chloro-2-methoxyphenyl)acetamide
Reagents :
- Azetidin-3-yl-oxadiazole (1.0 eq)
- N-(5-Chloro-2-methoxyphenyl)chloroacetamide (1.1 eq)
- Potassium carbonate (2.0 eq)
- Acetonitrile (anhydrous)
Procedure :
- React azetidine derivative with chloroacetamide in acetonitrile at 60°C for 12 hr.
- Filter and concentrate to obtain the free base.
Kinetics :
Characterization :
Oxalate Salt Preparation
Reagents :
- Free base (1.0 eq)
- Oxalic acid dihydrate (1.05 eq)
- Ethanol/water (4:1 v/v)
Procedure :
- Dissolve the free base in hot ethanol, add oxalic acid solution, and stir at 25°C for 2 hr.
- Filter and wash with cold ethanol to obtain crystalline oxalate.
Crystallography :
Process Optimization and Scale-Up
Reaction Monitoring Techniques
| Parameter | Method | Critical Control Points |
|---|---|---|
| Oxadiazole Cyclization | FTIR (C=N at 1650 cm−1) | Complete disappearance of -NH2 (3350 cm−1) |
| Azetidine Formation | HPLC (C18, 254 nm) | Retention time shift from 4.2 → 6.8 min |
| Salt Stoichiometry | Karl Fischer Titration | H2O content <0.5% w/w |
Yield Improvement Strategies
- Microwave-Assisted Cyclization :
- Phase-Transfer Catalysis :
- Antisolvent Crystallization :
Analytical Characterization Summary
| Property | Value | Method |
|---|---|---|
| Melting Point | 206–208°C (dec.) | DSC |
| Solubility (25°C) | 3.2 mg/mL in H2O | USP <911> |
| pKa | 4.1 (oxadiazole), 9.8 (amine) | Potentiometric |
| LogP | 2.34 ± 0.05 | Shake-flask |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates, and (2) coupling of the azetidine-acetamide moiety to the substituted phenyl group. Optimization strategies include:
- Using triethylamine in dioxane at 85–90°C for oxadiazole ring formation, with TLC monitoring to track reaction progress .
- Employing chloroacetyl chloride for acetamide bond formation under inert atmospheres to minimize hydrolysis .
- Oxalate salt formation via acid-base reaction in ethanol, followed by recrystallization to enhance purity .
Yield improvements (70–85%) are achieved by controlling stoichiometric ratios (1:1.5 for core intermediates) and reflux times (4–6 hours) .
Advanced: How can researchers resolve discrepancies in reported biological activity across studies?
Answer:
Discrepancies may arise from variations in assay conditions, impurity profiles, or structural analogs. Methodological approaches include:
- Standardized assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Structural analogs analysis : Compare activity of derivatives (e.g., triazole or thiazolidinone variants) to identify pharmacophore contributions .
- Computational docking : Use molecular dynamics simulations to assess binding affinity differences to target enzymes (e.g., kinase or protease targets) .
Basic: Which analytical techniques are critical for confirming structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 528.12) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Co-solvent systems : Use DMF/water (10–20% v/v) or cyclodextrin inclusion complexes .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm size) via emulsion-solvent evaporation .
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen to enhance hydrophilicity .
Basic: What are key stability considerations for laboratory storage?
Answer:
- Store in airtight, light-protected containers at -20°C to prevent degradation.
- Monitor moisture sensitivity via Karl Fischer titration; use desiccants in storage vials .
- Assess stability with stability-indicating HPLC every 3–6 months to detect degradation products (e.g., hydrolyzed oxadiazole rings) .
Advanced: How can SAR studies optimize the pharmacological profile?
Answer:
- Substituent modification : Replace the thiophene-2-yl group with furan or pyridine rings to modulate electron density and binding .
- Bioisosteric replacement : Substitute the azetidine ring with pyrrolidine or piperidine to alter conformational flexibility .
- In vitro profiling : Test derivatives against panels of kinases or GPCRs using fluorescence polarization assays .
Advanced: How should researchers design experiments to analyze reaction mechanisms?
Answer:
- Kinetic studies : Monitor oxadiazole cyclization rates via in situ IR spectroscopy to identify rate-limiting steps .
- Isotopic labeling : Use 18O-labeled reagents to trace oxygen incorporation in the oxadiazole ring during synthesis .
- Computational modeling : Apply DFT calculations to map energy barriers for key intermediates (e.g., nitrile oxide cycloadditions) .
Basic: What solvents and catalysts are optimal for coupling reactions?
Answer:
- Solvents : DMF or DMSO for polar intermediates; ethanol for acid-sensitive steps .
- Catalysts : Potassium carbonate for deprotonation during amide bond formation; palladium catalysts for cross-couplings (e.g., Suzuki-Miyaura for aryl groups) .
Advanced: How can contradictory data in enzyme inhibition assays be addressed?
Answer:
- Enzyme source standardization : Use recombinant enzymes from a single expression system (e.g., E. coli vs. mammalian) .
- IC50 recalibration : Validate against reference inhibitors (e.g., staurosporine for kinases) in dose-response curves .
- Allosteric site analysis : Probe non-competitive inhibition via Lineweaver-Burk plots .
Basic: What are the toxicity screening protocols for preclinical studies?
Answer:
- In vitro cytotoxicity : MTT assays on HEK293 and HepG2 cells (48-hour exposure) .
- In vivo acute toxicity : Dose escalation in Wistar rats (10–100 mg/kg) with histopathological analysis .
- hERG channel inhibition : Patch-clamp assays to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
